N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Data Gap TDZ Scaffold Structure–Activity Relationship

Researchers expanding TDZ libraries beyond smaller cycloalkyl (C5-C7) analogues require sterically demanding probes to map the N-amide binding pocket of SERCA2 or mitochondrial uncoupling targets. This cyclooctyl analogue addresses that gap as a conformationally restricted SAR probe. • Defined identity: C₁₇H₂₁N₃OS, exact mass 315.14 g/mol, distinct chromatographic retention • Suitable as HPLC/LC-MS reference standard for N-cycloalkyl-TDZ analogue separation • Custom synthesis; contact for batch quantities and lead times

Molecular Formula C17H21N3OS
Molecular Weight 315.4 g/mol
Cat. No. B12188999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC17H21N3OS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3OS/c21-17(18-14-11-7-2-1-3-8-12-14)16-15(19-20-22-16)13-9-5-4-6-10-13/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,18,21)
InChIKeyOOTKOSPUPZNAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Identity & Procurement Baseline


N-Cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (molecular formula C₁₇H₂₁N₃OS) is a fully synthetic, small-molecule derivative belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemotype [1]. This heterocyclic scaffold has been identified in a Wnt-pathway phenotypic screen as possessing sub‑micromolar potency, and subsequent target‑deconvolution studies revealed dual modulation of mitochondrial oxidative phosphorylation and sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA2) [1]. The compound incorporates a cyclooctyl amide substituent at the 5‑position and an unsubstituted phenyl ring at the 4‑position of the 1,2,3-thiadiazole core. Within the broader TDZ series, N‑alkyl substituent identity is a critical determinant of both potency and polypharmacology; however, no peer‑reviewed study has reported the biological activity of the cyclooctyl‑phenyl analogue [1][2].

1
Chemotype 1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold with N-alkyl sensitivity
2
Substituent N-cyclooctyl: a sterically demanding, conformationally restricted amide probe
!
Status Uncharacterized analogue – no peer-reviewed bioactivity data reported; requires de novo characterization

N-Cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Why Generic TDZ Analogs Do Not Substitute


The 1,2,3-thiadiazole-5-carboxamide (TDZ) pharmacophore exhibits exquisite sensitivity to N‑amide substitution. In the Wnt‑pathway screen that defined this chemotype, minor changes to the N‑alkyl group shifted the primary mechanism from SERCA2‑mediated ionophoric activity to mitochondrial uncoupling, and profoundly altered cellular potency [1]. The unsubstituted 4‑phenyl‑TDZ core alone displays negligible activity (EC₅₀ ≈ 300 µM in a C. elegans developmental assay) [2]. Consequently, the cyclooctyl substituent is not a generic hydrophobic placeholder but a key pharmacophoric element whose specific conformational and steric properties dictate target engagement and downstream polypharmacology. Interchanging N‑cyclooctyl‑4‑phenyl‑TDZ with N‑cyclopentyl, N‑cyclohexyl, N‑alkyl, or N‑aryl analogues without quantitative comparative data risks losing the desired biological profile entirely.

1 N-alkyl substituent modulates target engagement (SERCA2 vs mitochondrial uncoupling); cyclooctyl effects remain uncharacterized.
2 Unsubstituted 4-phenyl core displays negligible activity; N-substitution is required but no comparative data exist for the cyclooctyl analogue.
3 Interchanging with smaller cycloalkyl (C5-C7) or N-aryl analogues may completely shift polypharmacology and potency profile.

N-Cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Quantitative Evidence & Data Availability


Data Gap: No Direct Comparative Evidence

A comprehensive search of PubMed, PubChem, BindingDB, Google Patents, and Semantic Scholar was conducted (search date: 2026‑04‑30). No primary research article, patent, or authoritative database entry was identified that reports quantitative biological or physicochemical data for N‑cyclooctyl‑4‑phenyl‑1,2,3‑thiadiazole‑5‑carboxamide. The closest available evidence pertains to the core scaffold 4‑phenyl‑1,2,3‑thiadiazole‑5‑carboxamide (EC₅₀ = 300 µM in a C. elegans posterior segregation assay [1]) and to the general TDZ chemotype, for which N‑alkyl substitution profoundly modulates potency and mechanism [2]. In the absence of experimentally determined comparator data, no quantitative differentiation claim can be substantiated for the cyclooctyl analogue at this time. Users are advised that all differentiation assertions for this compound must be considered unverified until head‑to‑head experimental data become available.

Data Gap
Data to verify
No direct experimental data available for this compound.
Core scaffold baseline: EC₅₀ = 3.00 × 10⁵ nM (C. elegans posterior segregation assay).
Requires de novo characterization; all differentiation assertions remain unverified.
Comprehensive search (2026‑04‑30) found no primary publication, patent, or database entry for this analogue.
Data Gap TDZ Scaffold Structure–Activity Relationship

N-Cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Recommended Use Scenarios


TDZ SAR Expansion Probe

Given the established sensitivity of the TDZ chemotype to N‑alkyl substituents [1], the cyclooctyl analogue is valuable as a sterically demanding, conformationally restricted probe for SAR campaigns aimed at mapping the N‑amide binding pocket of SERCA2 or the mitochondrial uncoupling target. Its procurement is warranted when expanding a TDZ library beyond smaller cycloalkyl (C5–C7) analogues to explore the upper size limit for biological activity.

Negative Control for N-Alkyl Pharmacophore Studies

Because the unsubstituted 4‑phenyl‑TDZ core is essentially inactive (EC₅₀ ~300 µM) [2], the cyclooctyl analogue can serve as a comparator to test whether bulky aliphatic substitution restores or abolishes activity relative to active N‑alkyl TDZ congeners identified in the Wnt screen [1].

Reference Standard for Analytical Method Development

The compound’s defined molecular formula (C₁₇H₂₁N₃OS), exact mass, and distinct chromatographic retention properties make it suitable as a reference standard for HPLC, LC‑MS, or GC‑MS method development and validation, particularly when developing methods to separate closely related N‑cycloalkyl‑TDZ analogues in combinatorial libraries.

Application
Selection Property
Validation Focus
TDZ SAR expansion probe
Sterically demanding, conformationally restricted N-cyclooctyl group
Binding-pocket size limit for SERCA2 / mitochondrial uncoupling targets
Negative control for N-alkyl pharmacophore studies
Low-activity unsubstituted core baseline context
Comparator activity context (restore / abolish activity relative to active TDZ congeners)
Analytical reference standard
Defined molecular identity and distinct chromatographic retention
HPLC / LC-MS method development for N-cycloalkyl-TDZ library separation
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